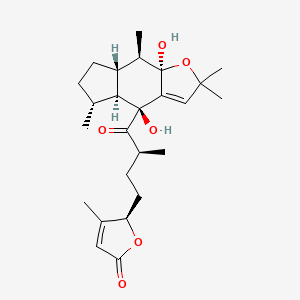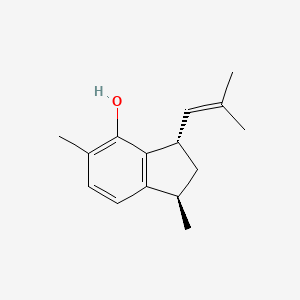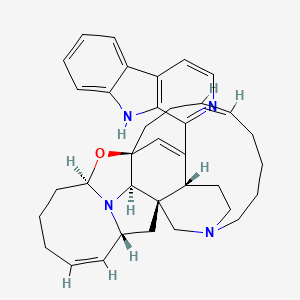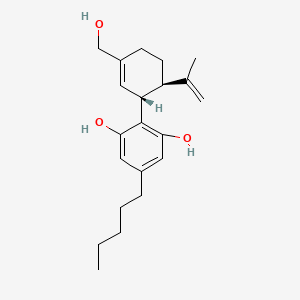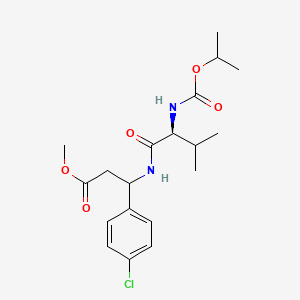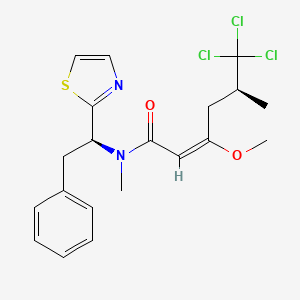![molecular formula C33H60O8 B1252244 (3R,5S,6S,7S)-7-[(3S,5R,6S)-6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl]-3-[(2S,3S)-5-[(3R,5R)-5-ethyl-2-hydroxy-5-(1-hydroxyethyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one CAS No. 97671-96-0](/img/structure/B1252244.png)
(3R,5S,6S,7S)-7-[(3S,5R,6S)-6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl]-3-[(2S,3S)-5-[(3R,5R)-5-ethyl-2-hydroxy-5-(1-hydroxyethyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibiotic X 14889a, also known as X 14889A, belongs to the class of organic compounds known as sesterterpenoids. These are terpenes composed of five consecutive isoprene units. Antibiotic X 14889a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, antibiotic X 14889A is primarily located in the membrane (predicted from logP) and cytoplasm.
Scientific Research Applications
Total Synthesis and Stereocontrolled Methodologies
- The compound has been a subject of interest in stereocontrolled synthesis studies, such as the work on a hemiacetal polypropionate from Siphonaria australis. This research achieved highly stereocontrolled synthesis using substrate-controlled asymmetric synthesis and novel strategies for enol trimethylsilyl ether generation and Mukaiyama aldol condensation (Lister & Perkins, 2004).
Synthesis of Polyether Antibiotics
- Another application is seen in the highly stereocontrolled synthesis of polyether antibiotics like Salinomycin. This synthesis utilized starting materials such as D-mannitol and ethyl L-lactate, demonstrating a complex interplay of organic reactions for antibiotic synthesis (Horita et al., 1989).
Pheromone Synthesis
- The compound's derivatives have been synthesized for the study of insect pheromones, as seen in the synthesis of (4R,6S,7R)-7-Hydroxy-4,6-dimethyl-3-nonanone and related compounds, highlighting its utility in entomological research (Masuda et al., 2003).
Structural Studies in Complex Organic Compounds
- Studies like the analysis of two lasalocid sodium salts demonstrate the structural complexity and potential applications of similar compounds in understanding molecular interactions and configurations (Shui & Eggleston, 1995).
properties
CAS RN |
97671-96-0 |
|---|---|
Product Name |
(3R,5S,6S,7S)-7-[(3S,5R,6S)-6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl]-3-[(2S,3S)-5-[(3R,5R)-5-ethyl-2-hydroxy-5-(1-hydroxyethyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one |
Molecular Formula |
C33H60O8 |
Molecular Weight |
584.8 g/mol |
IUPAC Name |
(3R,5S,6S,7S)-7-[(3S,5R,6S)-6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl]-3-[(2S,3S)-5-[(3R,5R)-5-ethyl-2-hydroxy-5-(1-hydroxyethyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one |
InChI |
InChI=1S/C33H60O8/c1-12-25(27(36)22(8)26(35)23(9)28-18(4)15-20(6)32(37,14-3)40-28)29-19(5)16-30(11,39-29)33(38)21(7)17-31(13-2,41-33)24(10)34/h18-26,28-29,34-35,37-38H,12-17H2,1-11H3/t18-,19-,20+,21+,22-,23-,24?,25-,26+,28?,29-,30?,31+,32-,33?/m0/s1 |
InChI Key |
CQTXDSXQPBLXND-UHFFFAOYSA-N |
SMILES |
CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(C)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)(CC)O)C)C)O |
Canonical SMILES |
CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(C)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)(CC)O)C)C)O |
melting_point |
149-150°C |
physical_description |
Solid |
synonyms |
X 14889A X-14889A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



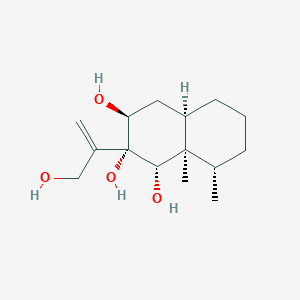
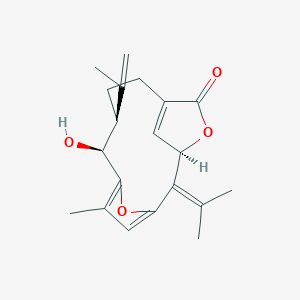
![(1S,4S,5R,8E,12R,13S,16R)-4,5,12-trihydroxy-4,8,12,16-tetramethyl-14-oxabicyclo[11.3.1]heptadec-8-en-15-one](/img/structure/B1252165.png)
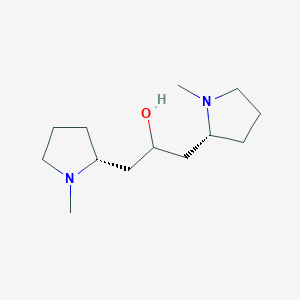
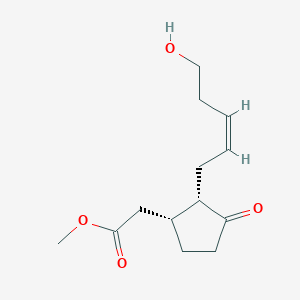
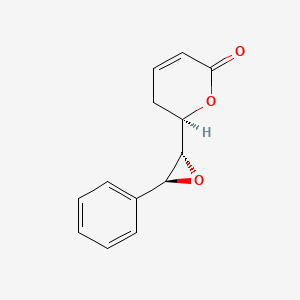
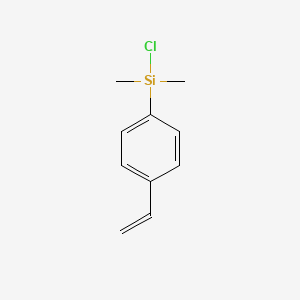
![(2S,3S,4S)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]-4-(trifluoroacetyl)cyclohexanone](/img/structure/B1252172.png)
